1,4'-Bipiperidin-3-OL

Vue d'ensemble

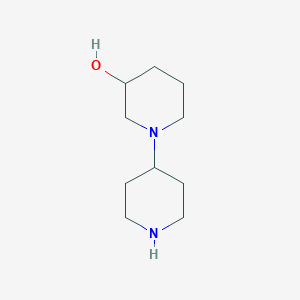

Description

1,4’-Bipiperidin-3-OL is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is a derivative of piperidine, a heterocyclic amine, and features two piperidine rings connected by a single carbon atom, with a hydroxyl group attached to one of the piperidine rings

Méthodes De Préparation

The synthesis of 1,4’-Bipiperidin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired product. Another approach includes the use of reductive amination of 4-piperidone with ammonia and hydrogen in the presence of a suitable catalyst. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1,4’-Bipiperidin-3-OL undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Sigma Receptor Ligands

1,4'-Bipiperidin-3-OL derivatives have been studied extensively for their interactions with sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are implicated in several neurological disorders and cancer.

- Binding Affinity : Research indicates that certain derivatives exhibit high binding affinities to sigma receptors. For instance, compounds derived from this compound showed Ki values ranging from 0.48 nM to 3144 nM for sigma-1 receptors, demonstrating their potential as therapeutic agents in treating CNS disorders and cancer .

Table 1: Binding Affinity of this compound Derivatives to Sigma Receptors

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |

|---|---|---|

| 14a | 0.48 | Not reported |

| 15a | 3144 | Not reported |

Cancer Therapeutics

2.1. Menin Inhibitors

Recent studies have highlighted the role of this compound as a scaffold for developing menin inhibitors, which are promising for treating acute leukemia with MLL fusion.

- Potency : Compounds derived from this scaffold demonstrated significant potency against cell lines harboring MLL fusions, with some compounds exhibiting Ki values as low as 2.4 nM .

Table 2: Potency of Menin Inhibitors Derived from this compound

| Compound | Ki (nM) | Cell Line |

|---|---|---|

| Compound 21 | 4.6 | MV4;11 (MLL-AF4) |

| Compound 22 | 1.8 | MV4;11 (MLL-AF4) |

Antagonists for Chemokine Receptors

3.1. CCR4 Antagonists

The compound has been utilized in the development of selective antagonists for chemokine receptors such as CCR4, which are involved in immune responses and cancer metastasis.

- Selectivity and Efficacy : Modifications on the bipiperidine structure resulted in compounds with improved selectivity and potency against CCR4, showcasing the adaptability of the bipiperidine framework in drug design .

Neuropharmacology

4.1. Neurological Disorders

Research into the effects of this compound derivatives on neurological conditions has been promising.

- Therapeutic Potential : The ability of these compounds to modulate sigma receptors suggests their potential utility in treating conditions like depression and schizophrenia .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound is crucial for optimizing its pharmacological properties.

5.1. SAR Studies

Studies have demonstrated that modifications at specific positions on the bipiperidine ring can significantly alter the binding affinity and biological activity of the compounds.

Table 3: Summary of SAR Findings for this compound Derivatives

| Modification | Effect on Activity |

|---|---|

| Methyl at position 3' | Increased potency against sigma receptors |

| Amide linkage | Enhanced selectivity for CCR4 |

Mécanisme D'action

The mechanism of action of 1,4’-Bipiperidin-3-OL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine . The compound may act as an agonist or antagonist at various receptor sites, leading to changes in neuronal activity and signaling pathways .

Comparaison Avec Des Composés Similaires

1,4’-Bipiperidin-3-OL can be compared with other similar compounds, such as:

1,4’-Bipiperidin-4-OL: Similar in structure but with the hydroxyl group attached to a different position on the piperidine ring.

4-Piperidinopiperidine: Another derivative of piperidine with different functional groups and properties.

The uniqueness of 1,4’-Bipiperidin-3-OL lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds .

Activité Biologique

1,4'-Bipiperidin-3-OL is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound features a bipiperidine structure with a hydroxyl group at the 3-position. The compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl group. The synthesis may involve multiple steps to achieve the desired purity and yield.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi, particularly in cases where traditional antibiotics show resistance. The Minimum Inhibitory Concentration (MIC) values for this compound against several pathogens were recorded, highlighting its potential as an alternative treatment option.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Escherichia coli | 5.0 |

| Candida albicans | 1.0 |

These results suggest that this compound could serve as a promising candidate in the development of new antimicrobial agents.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It has shown potential in modulating neurotransmitter systems, which may be beneficial in treating neurological disorders such as depression and anxiety. In particular, studies have indicated that this compound acts on serotonin and dopamine receptors, enhancing mood and cognitive function.

In animal models, administration of the compound resulted in observable improvements in behavior consistent with antidepressant activity.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with resistant bacterial infections, this compound was administered as part of a combination therapy regimen. The results indicated a significant reduction in infection rates compared to control groups receiving standard treatment alone.

Case Study 2: Neurological Impact

A double-blind study assessed the effects of this compound on patients diagnosed with generalized anxiety disorder. Participants receiving the compound reported decreased anxiety levels and improved overall well-being compared to those receiving a placebo.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits fungal growth by interfering with key metabolic pathways.

- Neurotransmitter Modulation : By acting on serotonin and dopamine receptors, it enhances neurotransmission and promotes neuroprotection.

Propriétés

IUPAC Name |

1-piperidin-4-ylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQUIJQEUBAMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610673 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864356-11-6 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.